molecular formula C11H12N2O2 B2371621 Ethyl 2-(4-amino-3-cyanophenyl)acetate CAS No. 1427715-35-2

Ethyl 2-(4-amino-3-cyanophenyl)acetate

Cat. No.: B2371621
CAS No.: 1427715-35-2
M. Wt: 204.229
InChI Key: JKYVGEOYNJFFMM-UHFFFAOYSA-N
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Description

Ethyl 2-(4-amino-3-cyanophenyl)acetate is an organic compound with the molecular formula C11H12N2O2. It is characterized by the presence of an ethyl ester group, an amino group, and a cyano group attached to a phenyl ring.

Scientific Research Applications

Ethyl 2-(4-amino-3-cyanophenyl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.

    Biology: It serves as a precursor for the development of bioactive molecules with potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of pharmaceutical agents.

    Industry: It is used in the production of advanced materials, including polymers and dyes

Safety and Hazards

For safety information, it’s best to refer to the Material Safety Data Sheet (MSDS) for Ethyl 2-(4-amino-3-cyanophenyl)acetate .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-amino-3-cyanophenyl)acetate typically involves the cyanoacetylation of substituted anilines. One common method includes the reaction of 4-amino-3-cyanobenzaldehyde with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This allows for better control over reaction parameters such as temperature and pressure, leading to higher yields and purity. The use of catalysts and solvents that can be easily recycled also contributes to the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-amino-3-cyanophenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Ethyl 2-(4-amino-3-cyanophenyl)acetate largely depends on its functional groups. The amino group can participate in hydrogen bonding and nucleophilic substitution reactions, while the cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. These interactions can affect molecular targets and pathways, making the compound useful in various applications .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-nitro-3-cyanophenyl)acetate
  • Ethyl 2-(4-amino-3-methylphenyl)acetate
  • Ethyl 2-(4-amino-3-chlorophenyl)acetate

Uniqueness

Ethyl 2-(4-amino-3-cyanophenyl)acetate is unique due to the presence of both an amino group and a cyano group on the phenyl ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

ethyl 2-(4-amino-3-cyanophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-2-15-11(14)6-8-3-4-10(13)9(5-8)7-12/h3-5H,2,6,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKYVGEOYNJFFMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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